molecular formula C11H14N2O B12231791 1-tert-butyl-1,2-dihydro-3H-indazol-3-one

1-tert-butyl-1,2-dihydro-3H-indazol-3-one

Cat. No.: B12231791
M. Wt: 190.24 g/mol
InChI Key: NKFKRFNLZCQINV-UHFFFAOYSA-N
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Description

1-tert-butyl-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of 1-tert-butyl-1,2-dihydro-3H-indazol-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Industrial production methods often optimize these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-tert-butyl-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Substitution reactions, especially on the nitrogen atoms, can yield a variety of functionalized indazoles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.

Scientific Research Applications

1-tert-butyl-1,2-dihydro-3H-indazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-tert-butyl-1,2-dihydro-3H-indazol-3-one exerts its effects is primarily through its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effect .

Comparison with Similar Compounds

1-tert-butyl-1,2-dihydro-3H-indazol-3-one can be compared with other indazole derivatives, such as:

    1H-indazole: Lacks the tert-butyl group and has different biological activities.

    2H-indazole: Another isomer with distinct chemical properties.

    3-amino-1H-indazole: Known for its antiproliferative activity. The uniqueness of this compound lies in its tert-butyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-tert-butyl-2H-indazol-3-one

InChI

InChI=1S/C11H14N2O/c1-11(2,3)13-9-7-5-4-6-8(9)10(14)12-13/h4-7H,1-3H3,(H,12,14)

InChI Key

NKFKRFNLZCQINV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2C(=O)N1

Origin of Product

United States

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